molecular formula C7H6BrN3S B11868844 4-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine

4-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine

Cat. No.: B11868844
M. Wt: 244.11 g/mol
InChI Key: NFDXYSLOIFNBKI-UHFFFAOYSA-N
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Description

4-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound that belongs to the pyrrolo[2,1-f][1,2,4]triazine family. This compound is characterized by its unique bicyclic structure, which includes a pyrrole ring fused to a triazine ring. The presence of bromine and a methylsulfanyl group further enhances its chemical properties, making it a valuable compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine can be achieved through several methods. One common approach involves the use of pyrrole derivatives as starting materials. The reaction typically proceeds through a series of steps, including bromination, methylation, and cyclization . Another method involves the formation of triazinium dicyanomethylide, followed by cyclization to form the desired compound .

Industrial Production Methods

Industrial production of this compound often involves multistep synthesis processes. Transition metal-mediated synthesis and rearrangement of pyrrolooxadiazines are also employed to achieve higher yields and purity . The optimization of reaction conditions, such as temperature, solvent, and catalysts, plays a crucial role in the industrial-scale production of this compound.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, such as amines or thiols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine involves its interaction with specific molecular targets. The compound can inhibit enzymes or modulate receptors by binding to their active sites. This interaction can disrupt normal cellular processes, leading to therapeutic effects such as antiviral or anticancer activity . The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

4-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C7H6BrN3S

Molecular Weight

244.11 g/mol

IUPAC Name

4-bromo-2-methylsulfanylpyrrolo[2,1-f][1,2,4]triazine

InChI

InChI=1S/C7H6BrN3S/c1-12-7-9-6(8)5-3-2-4-11(5)10-7/h2-4H,1H3

InChI Key

NFDXYSLOIFNBKI-UHFFFAOYSA-N

Canonical SMILES

CSC1=NN2C=CC=C2C(=N1)Br

Origin of Product

United States

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